molecular formula C11H19NO3S B1408489 Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1340481-95-9

Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No. B1408489
M. Wt: 245.34 g/mol
InChI Key: FHCUTJNAMHPWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic building block . It was first synthesized by Carreira and coworkers, which provides a new area of chemical space with straightforward functional handles for further diversification . The empirical formula is C11H19NO5S and the molecular weight is 277.34 .


Molecular Structure Analysis

The molecular structure of Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate is represented by the empirical formula C11H19NO5S . The molecular weight of the compound is 277.34 .


Physical And Chemical Properties Analysis

The compound is available in powder form and should be stored at temperatures between 2-8°C . The SMILES string representation of the compound is OC(CS(C1)(=O)=O)C21CN(C(OC(C)(C)C)=O)C2 .

Scientific Research Applications

  • Synthesis and Derivation : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, is synthesized through scalable routes, providing a foundation for further chemical modifications on the azetidine and cyclobutane rings. This allows for the exploration of chemical spaces complementary to piperidine ring systems, potentially leading to novel compounds (Meyers et al., 2009).

  • Structural Analysis : The absolute configurations of derivatives of similar compounds have been studied using NMR spectroscopy, highlighting the potential for precise molecular engineering in drug development (Jakubowska et al., 2013).

  • Alkaloid Synthesis : This compound has been used in the synthesis of (+)-pseudococaine, a tropane alkaloid, showcasing its role in the construction of complex organic molecules (Brock et al., 2012).

  • Spirocyclic Compounds Synthesis : It serves as a basis for the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes, which are considered multifunctional, structurally diverse modules for drug discovery (Li et al., 2013).

  • Molecular Structure Characterization : The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a similar compound, has been characterized, contributing to the understanding of its potential applications (Moriguchi et al., 2014).

  • Intermediate in Complex Synthesis : It has been used as an intermediate in the stereoselective synthesis of complex molecules like perhydrohistrionicotoxin (Ibuka et al., 1982).

  • Antiviral Research : Derivatives of this compound have shown potential in inhibiting human coronavirus, underlining its significance in antiviral drug research (Apaydín et al., 2019).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H301, and the precautionary statements include P301 + P310 .

properties

IUPAC Name

tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-10(2,3)15-9(14)12-5-11(6-12)7-16-4-8(11)13/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCUTJNAMHPWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CSCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130246
Record name 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate

CAS RN

1340481-93-7
Record name 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1340481-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 2
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 4
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 5
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 6
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.